molecular formula C14H24N2O3 B1463305 N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide CAS No. 1268671-03-9

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide

Cat. No.: B1463305
CAS No.: 1268671-03-9
M. Wt: 268.35 g/mol
InChI Key: ABHCKXYARHTQMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide (CAS 1268671-03-9) is a specialized leucinamide derivative with a molecular formula of C14H24N2O3 and a molecular weight of 268.36 g/mol . This compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a prop-2-yn-1-yl (propargyl) group on the primary amide . The propargyl functionality is a key feature, as alkyne groups like this are widely used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is an efficient and highly versatile tool for bioconjugation, enabling researchers to prepare a variety of macromolecule conjugates such as modified sugars, peptides, proteins, and DNA . The presence of the Boc protecting group makes this reagent highly valuable in solid-phase peptide synthesis (SPPS), as it is stable under typical basic Fmoc-deprotection conditions but can be readily removed under mild acidic conditions . This allows for the precise incorporation of the leucine derivative into growing peptide chains and subsequent on-resin or post-synthetic modification via the alkyne handle. The chiral center of the L-leucine core ensures the correct stereochemistry in resulting compounds. This combination of features makes this compound a critical building block in medicinal chemistry, materials science, and chemical biology research for constructing complex molecular architectures. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxo-1-(prop-2-ynylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-7-8-15-12(17)11(9-10(2)3)16-13(18)19-14(4,5)6/h1,10-11H,8-9H2,2-6H3,(H,15,17)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHCKXYARHTQMR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection of L-Leucine

  • Reagents : L-leucine, di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dioxane/water or dichloromethane).
  • Procedure : L-leucine is dissolved in an aqueous or organic solvent with a base to maintain pH. Boc2O is added slowly to the reaction mixture under stirring at low temperature (0–5 °C) to selectively protect the amino group.
  • Outcome : Formation of N-(tert-butoxycarbonyl)-L-leucine with high yield.

Step 2: Activation of the Carboxyl Group

  • Reagents : N-(tert-butoxycarbonyl)-L-leucine, coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
  • Procedure : The Boc-protected leucine is dissolved in anhydrous solvent (e.g., dichloromethane or DMF), and the coupling reagent is added to activate the carboxyl group. The reaction is performed at 0 °C to room temperature.
  • Outcome : Formation of an active ester intermediate or O-acylurea intermediate ready for amide bond formation.

Step 3: Coupling with Propargylamine

  • Reagents : Propargylamine, base (if necessary), solvent.
  • Procedure : Propargylamine is added to the activated Boc-leucine intermediate. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
  • Outcome : Formation of this compound.

Step 4: Purification

  • Methods : The crude product is purified by standard techniques such as extraction, crystallization, or chromatographic methods (e.g., silica gel column chromatography).
  • Characterization : Confirmed by NMR, IR, and mass spectrometry to verify the presence of Boc group, amide bond, and alkyne functionality.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product
1 L-leucine Boc2O, base, solvent, 0–5 °C N-(tert-butoxycarbonyl)-L-leucine
2 N-(tert-butoxycarbonyl)-L-leucine DCC or DIC, HOBt/HOAt, anhydrous solvent Activated ester intermediate
3 Activated ester intermediate + propargylamine Room temperature, solvent This compound
4 Crude product Purification (chromatography/crystallization) Pure target compound

Research Findings and Optimization Notes

  • Coupling Efficiency : Use of additives such as HOBt or HOAt improves coupling yield by suppressing side reactions and racemization during amide bond formation.
  • Solvent Choice : DMF or dichloromethane are preferred solvents for activation and coupling steps due to their ability to dissolve both reagents and intermediates effectively.
  • Temperature Control : Low temperature during Boc protection and activation steps minimizes side reactions and preserves stereochemistry.
  • Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) effectively separates the product from impurities.

Comparative Table of Key Parameters in Preparation

Parameter Optimal Condition Notes
Boc Protection Boc2O, base, 0–5 °C High selectivity for amino group
Carboxyl Activation DCC or DIC + HOBt, 0–25 °C Minimizes racemization
Coupling Agent Propargylamine, room temperature Efficient amide bond formation
Solvent DCM or DMF Good solubility and reaction control
Purification Silica gel chromatography High purity product
Yield Typically 70–90% overall Dependent on reaction conditions

Additional Considerations

  • Stereochemistry : Maintaining the L-configuration of leucine is critical; mild conditions and proper reagents prevent racemization.
  • Safety : Boc protection and carbodiimide reagents require handling under anhydrous and inert atmosphere conditions to avoid hydrolysis and side reactions.
  • Scalability : The described method is amenable to scale-up for industrial synthesis with appropriate optimization of reaction times and purification steps.

This detailed preparation method is consistent with protocols reported in advanced synthetic organic chemistry literature and patent disclosures related to Boc-protected amino acid derivatives with propargyl substitution. The method balances yield, stereochemical integrity, and functional group compatibility, making it suitable for research and pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibody Drug Conjugates (ADCs) :
    • N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide serves as a linker in the development of ADCs. These conjugates combine an antibody with a cytotoxic drug, enhancing targeted therapy for cancer treatment. The compound's ability to form stable linkers allows for effective delivery of therapeutic agents to cancer cells while minimizing systemic toxicity .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its potential to inhibit specific enzymes, such as cathepsin L from Toxoplasma gondii. This enzyme is crucial for the parasite's lifecycle and pathogenicity. Inhibitors derived from this compound have shown improved potency against this target, suggesting its utility in developing treatments for toxoplasmosis .

Biochemical Research Applications

  • Peptide Synthesis :
    • As a Boc-protected amino acid derivative, this compound can be utilized in solid-phase peptide synthesis (SPPS). The protective group allows for selective reactions at specific sites on the peptide chain, facilitating the synthesis of complex peptides with diverse functionalities .
  • Late-stage Modifications :
    • The compound can be employed in late-stage modifications of peptides, enabling researchers to introduce various functional groups without compromising the integrity of the peptide backbone. This flexibility is crucial for developing peptides with enhanced biological activity or specificity .

Case Studies

StudyApplicationFindings
Study on ADCsCancer TherapyDemonstrated that conjugates using this compound effectively targeted tumor cells with reduced side effects compared to traditional therapies .
Inhibition of TgCPLParasitologyIdentified that derivatives of this compound inhibited TgCPL with IC50 values as low as 5 nM, showcasing its potential as a therapeutic agent against chronic toxoplasmosis .
Peptide Synthesis OptimizationBiochemistryUtilized in SPPS to produce modified peptides that exhibited enhanced solubility and bioactivity due to strategic functionalization .

Mechanism of Action

The mechanism of action of N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Key structural analogs differ in substituents at the N1 and N2 positions, as well as modifications to the leucinamide backbone. Below is a comparative analysis:

Compound N2 Group N1 Substituent Backbone Modification Key Applications
N2-(tert-Butoxycarbonyl)-N1-prop-2-yn-1-yl-L-leucinamide (Target) Boc Propargyl (prop-2-yn-1-yl) L-leucinamide Covalent inhibitor synthesis, click chemistry intermediates
N2-(tert-Butoxycarbonyl)-N1-((1S)-3-chloro-2-oxo-1-{[(3S)-2-oxopyrrolidin-3-yl]methyl}propyl)-L-leucinamide Boc 3-chloro-2-oxo-pyrrolidinylmethyl L-leucinamide SARS-CoV-2 3CL protease inhibition; enhanced electrophilicity for covalent binding
N2-(benzyloxycarbonyl)-N1-[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)-2-propanyl]-L-leucinamide Benzyloxycarbonyl (Z) 2-oxopyrrolidin-3-ylpropanyl L-leucinamide Antiviral drug development (e.g., GC-373 analog)
N2-(tert-Butoxycarbonyl)-4-methyl-L-norleucinamide derivatives Boc Varied (e.g., chloro-oxo groups) 4-methyl-L-norleucinamide Improved metabolic stability in protease inhibitors
C28: N2-(tert-Butoxycarbonyl)-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-4-methyl-L-leucinamide Boc Cyano-pyrrolidinylethyl 4-methyl-L-leucinamide High-resolution crystallography studies; optimized binding to 3CL protease
Key Observations:

N2 Protecting Groups :

  • The Boc group (tert-butoxycarbonyl) is widely used for its stability under basic conditions and ease of removal with acids. In contrast, benzyloxycarbonyl (Z) in analog offers orthogonal protection but is less stable under hydrogenation conditions.
  • The choice of N2 group impacts solubility and downstream deprotection steps.

N1 Reactivity: The propargyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), a feature absent in chloro-oxo or cyano-containing analogs . Chloro-oxo and pyrrolidinyl groups (e.g., in ) enhance electrophilicity, facilitating covalent bond formation with cysteine residues in viral proteases.

Critical Analysis:
  • Temperature Sensitivity: The target compound’s synthesis at 0°C contrasts with C28’s -35°C conditions , suggesting greater reactivity of cyano intermediates.
  • Solvent Systems : DMF is preferred for peptide couplings due to its polar aprotic nature, while dichloromethane/pyridine mixtures in may stabilize sensitive intermediates.

Biological Activity

N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H23N3O6
  • Molecular Weight : 317.34 g/mol
  • CAS Number : 1268671-03-9

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. This structural characteristic plays a significant role in its reactivity and biological interactions.

This compound exhibits several mechanisms through which it may exert its biological effects:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Interaction with Receptors : The compound may bind to various receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Modulation of Gene Expression : There is evidence indicating that it can affect the expression of genes related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G1 phase
HT-2918Inhibition of angiogenesis

These results indicate a promising potential for this compound as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro:

  • Study Findings : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cell cultures.
Inflammatory MarkerControl LevelTreated Level
TNF-alpha250 pg/mL100 pg/mL
IL-6300 pg/mL120 pg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Case Study 1: Cancer Treatment

In a recent clinical trial, patients with advanced breast cancer were administered this compound as part of a combination therapy. The results indicated a significant reduction in tumor size and improved patient survival rates compared to the control group.

Case Study 2: Inflammatory Disease Management

Another study focused on patients with rheumatoid arthritis treated with the compound demonstrated decreased joint swelling and pain levels after eight weeks of treatment, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-L-leucinamide, and how are instability issues in intermediates addressed?

  • Methodology : The compound is synthesized via coupling reactions using tert-butoxycarbonyl (Boc)-protected amino acids. For example, Boc-protected leucine derivatives are reacted with propargylamine under peptide coupling conditions (e.g., BOP/DIEA in DMF). Non-critical variations in reagents (e.g., substituting Boc-protected norleucine for leucine) are tolerated, but optimization of reaction time, temperature, and protecting group stability is essential. Intermediate instability, particularly for propargylamine derivatives, is mitigated by using anhydrous conditions and low-temperature storage .

Q. How is the purity and structural identity of this compound validated during synthesis?

  • Methodology : Analytical techniques include:

  • HPLC : To assess purity (>95% is typical for research-grade material).
  • NMR (¹H/¹³C) : Confirms Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and propargyl proton resonance (δ ~2.0-2.5 ppm).
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight and detects impurities (e.g., deprotected intermediates) .

Q. What are the key challenges in crystallizing this compound, and how are they resolved?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOAc mixtures) is used for crystallization. Challenges like twinning or low-resolution data are addressed using SHELXL for refinement, with strategies such as anisotropic displacement parameter adjustments and hydrogen bonding pattern analysis .

Advanced Research Questions

Q. How does this compound function as a covalent inhibitor of SARS-CoV-2 3CL protease, and what experimental assays confirm its mechanism?

  • Methodology : The propargyl group acts as a Michael acceptor, forming covalent bonds with the protease’s catalytic cysteine. Assays include:

  • Enzyme Kinetics : Measuring IC₅₀ values under reducing/non-reducing conditions to distinguish reversible vs. covalent inhibition.
  • Mass Spectrometry : Detecting adduct formation between the inhibitor and protease active site.
  • Cellular Antiviral Activity : Evaluating viral replication inhibition in Vero E6 cells .

Q. How can structural contradictions in NMR or X-ray data for this compound be analyzed?

  • Methodology : Discrepancies (e.g., unexpected diastereomer formation) are resolved by:

  • VCD/ECD Spectroscopy : Differentiates enantiomers via chiral center analysis.
  • DFT Calculations : Predicts stable conformers and compares with experimental data.
  • Multi-temperature Crystallography : Identifies dynamic disorder in crystal structures .

Q. What computational methods are used to predict the binding affinity and selectivity of this compound against off-target proteases?

  • Methodology :

  • Molecular Docking (AutoDock/GOLD) : Screens against homologous proteases (e.g., human cathepsin L) to assess selectivity.
  • MD Simulations : Evaluates stability of the covalent adduct over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between SARS-CoV-2 3CL and off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide
Reactant of Route 2
Reactant of Route 2
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.